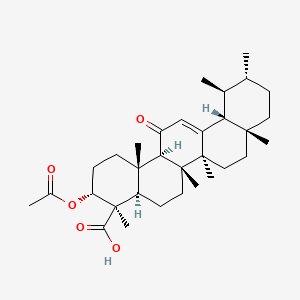

3-アセチル-11-ケト-β-ボスウェリア酸

概要

説明

- AKBAは、3-O-アセチル-11-ケト-β-ボスウェリア酸としても知られており、トリテルペノイドのクラスに属します。

- それは、ボスウェリア・セラタおよびボスウェリア・カーテリ・バードウィの樹脂から得られます。

- AKBAは、その抗炎症作用とユニークな生物活性で注目を集めています .

科学的研究の応用

Anti-Inflammatory: AKBA inhibits leukotriene synthesis and exhibits anti-inflammatory effects.

Neuroprotection: AKBA protects neurons from ischemic injury via the Nrf2/HO-1 pathway.

Anti-Cancer: It induces apoptosis in cancer cells, including brain tumors, leukemia, and colon cancer.

Angiogenesis Inhibition: AKBA may impact tumor angiogenesis.

Other Fields: Research explores its potential in wound healing, arthritis, and more.

作用機序

- AKBAは、抗酸化反応に関与する転写因子であるNrf2を活性化します。

- ヘムオキシゲナーゼ-1(HO-1)の発現を上昇させ、神経保護作用を与えます。

- Nrf2/HO-1経路は、AKBAの効果において重要な役割を果たします。

類似の化合物との比較

- AKBAは、その抗炎症、抗がん、神経保護作用のユニークな組み合わせによって際立っています。

- 類似の化合物には、他のボスウェリア酸(例:β-ボスウェリア酸、ケト-β-ボスウェリア酸)が含まれますが、AKBAの特定の効果はそれを区別します。

生化学分析

Biochemical Properties

AKBA interacts with several enzymes and proteins. It is known to inhibit the enzyme 5-lipoxygenase in a selective, enzyme-directed, nonredox, and noncompetitive manner . It also activates nuclear factor erythroid-2-related factor 2 (Nrf2), exerting neuroprotective properties against ischemic injury .

Cellular Effects

AKBA has been shown to have various effects on cells. It inhibits cell proliferation, decreases DNA synthesis, and inhibits the migration, invasion, and colony formation of certain human glioblastoma cell lines . It also increases apoptosis and the activity of caspase 3/7 .

Molecular Mechanism

At the molecular level, AKBA exerts its effects through several mechanisms. It binds as an allosteric partial inhibitor to 5-lipoxygenase, initiating a shift in regioselectivity of the catalyzed reaction . It also modulates multiple signaling pathways, including the NF-κB, Nrf2/HO-1, and ERK pathways .

Temporal Effects in Laboratory Settings

Over time, AKBA has been observed to have long-term effects on cellular function. For example, it has been shown to promote nerve repair and regeneration after injury, protect against ischemic brain injury and aging, inhibit neuroinflammation, ameliorate memory deficits, and alleviate neurotoxicity .

Dosage Effects in Animal Models

In animal models, the effects of AKBA vary with different dosages. For instance, in a sciatic nerve-crush injury model in rats, the intraperitoneal injection of 1.5, 3, and 6 mg/kg AKBA every three days increased the expression of pERK1/2 in Schwann cells and promoted nerve repair .

Metabolic Pathways

AKBA is involved in several metabolic pathways. Its major metabolic pathways are deacetylation to form KBA and hydroxylation . It interacts with carboxylesterase 2 (CE2), which selectively catalyzes the deacetylation of AKBA to form KBA .

Transport and Distribution

AKBA is highly lipophilic, allowing it to readily pass the blood-brain barrier . This property facilitates its transport and distribution within cells and tissues.

Subcellular Localization

Given its lipophilic nature and its ability to pass the blood-brain barrier, it can be inferred that it may localize in lipid-rich areas of the cell .

準備方法

- AKBAの合成には、ボスウェリア樹脂からの抽出が含まれます。

- 工業的生産方法には、溶媒抽出、クロマトグラフィー、精製が含まれる場合があります。

- 具体的な反応条件と合成ルートは機密情報ですが、この化合物は市販されています。

化学反応の分析

- AKBAは、さまざまな反応を起こします。

酸化: 特定の条件下で酸化される可能性があります。

還元: 還元反応により、さまざまな誘導体が生成される可能性があります。

置換: AKBAは、置換反応に関与する可能性があります。

- 一般的な試薬には、酸化剤、還元剤、ルイス酸が含まれます。

- 主な生成物には、官能基が変化した修飾されたAKBA誘導体が含まれます。

科学研究の応用

抗炎症作用: AKBAは、ロイコトリエン合成を阻害し、抗炎症作用を示します.

神経保護作用: AKBAは、Nrf2/HO-1経路を介して、虚血性損傷からニューロンを保護します.

抗がん作用: 脳腫瘍、白血病、結腸がんを含むがん細胞においてアポトーシスを誘導します.

血管新生阻害: AKBAは、腫瘍の血管新生に影響を与える可能性があります。

その他の分野: 研究では、創傷治癒、関節炎などにおけるその可能性が探求されています。

類似化合物との比較

- AKBA stands out due to its unique combination of anti-inflammatory, anti-cancer, and neuroprotective properties.

- Similar compounds include other boswellic acids (e.g., beta-boswellic acid, keto-beta-boswellic acid), but AKBA’s specific effects differentiate it.

特性

IUPAC Name |

(3R,4R,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bS)-3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-14-oxo-1,2,3,4a,5,6,7,8,9,10,11,12,12a,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48O5/c1-18-9-12-28(4)15-16-30(6)21(25(28)19(18)2)17-22(34)26-29(5)13-11-24(37-20(3)33)32(8,27(35)36)23(29)10-14-31(26,30)7/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23-,24-,25+,26-,28-,29+,30-,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMGKOVEOFBCAU-BCDBGHSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303401 | |

| Record name | Acetyl-11-keto-β-boswellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67416-61-9 | |

| Record name | Acetyl-11-keto-β-boswellic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67416-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl-11-ketoboswellic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067416619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl-11-keto-β-boswellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYL-11-KETO-.BETA.-BOSWELLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS16QT99Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

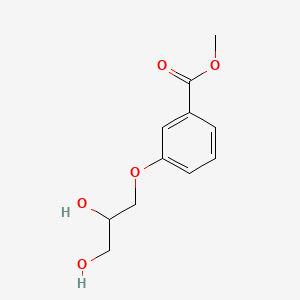

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

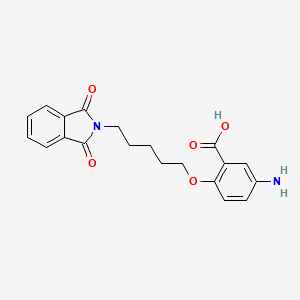

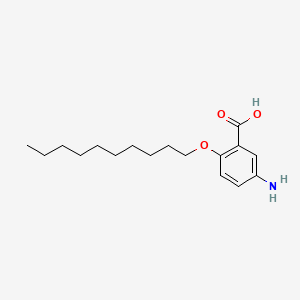

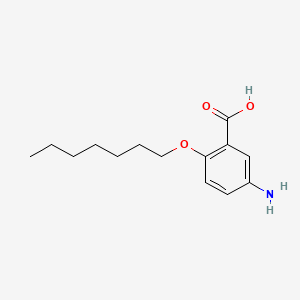

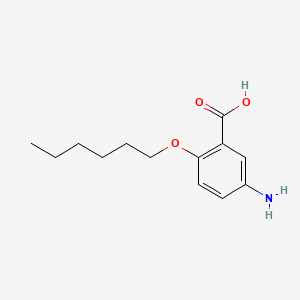

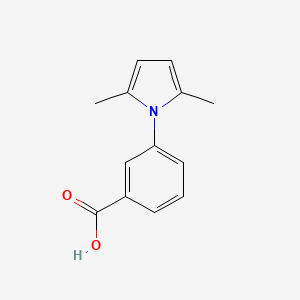

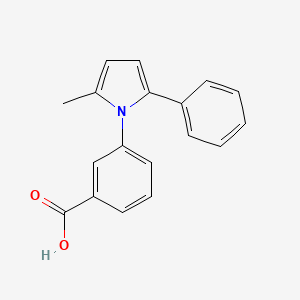

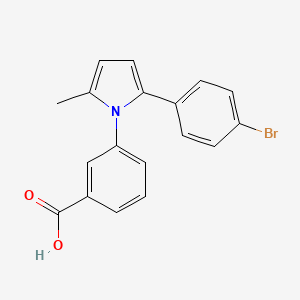

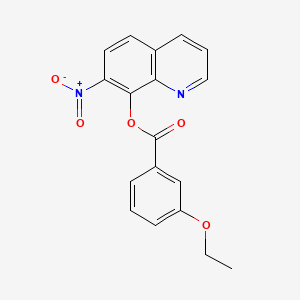

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。